molecular formula C10H9BrN4O B12600846 2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro- CAS No. 917614-61-0

2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro-

Cat. No.: B12600846
CAS No.: 917614-61-0
M. Wt: 281.11 g/mol
InChI Key: PKNUANIPMUEXLB-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro-: is a synthetic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro- typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core structure.

    Introduction of the Azidoethyl Group: The azidoethyl group is introduced through a nucleophilic substitution reaction. This step often involves the use of sodium azide (NaN₃) as the azide source.

    Bromination: The bromine atom is introduced via an electrophilic bromination reaction. Common reagents for this step include bromine (Br₂) or N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro- involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2H-Indol-2-one, 3-(2-azidoethyl)-1,3-dihydro-: Lacks the bromine atom, leading to different reactivity.

    2H-Indol-2-one, 3-(2-azidoethyl)-3-chloro-1,3-dihydro-: Contains a chlorine atom instead of bromine, which can affect its chemical properties.

    2H-Indol-2-one, 3-(2-azidoethyl)-3-iodo-1,3-dihydro-: Contains an iodine atom, which can lead to different reactivity and applications.

Uniqueness

The presence of both the azidoethyl group and the bromine atom in 2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro- imparts unique reactivity and potential applications. The azido group allows for click chemistry reactions, while the bromine atom can participate in substitution reactions, making this compound versatile for various scientific and industrial applications.

Properties

CAS No.

917614-61-0

Molecular Formula

C10H9BrN4O

Molecular Weight

281.11 g/mol

IUPAC Name

3-(2-azidoethyl)-3-bromo-1H-indol-2-one

InChI

InChI=1S/C10H9BrN4O/c11-10(5-6-13-15-12)7-3-1-2-4-8(7)14-9(10)16/h1-4H,5-6H2,(H,14,16)

InChI Key

PKNUANIPMUEXLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(CCN=[N+]=[N-])Br

Origin of Product

United States

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